1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features multiple heterocyclic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of imidazole and thiazole rings in its structure suggests it may exhibit significant biological activity.
Mechanism of Action
Target of Action
The compound, also known as N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, is a derivative of imidazole . Imidazole derivatives have been known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the absorption and distribution of this compound
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound could potentially have various molecular and cellular effects
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups This suggests that the compound could potentially be stable under various environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled with the pyrazole and sulfonamide moieties under controlled conditions. Common reagents used in these reactions include various halogenated compounds, amines, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonamide and pyrazole sites
Common Reagents and Conditions
Common reagents include halogenated compounds, amines, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a similar heterocyclic structure.
Metronidazole: An antimicrobial agent with an imidazole moiety
Uniqueness
1-ethyl-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of imidazole, thiazole, pyrazole, and sulfonamide groups. This structural complexity may confer unique biological activities and chemical properties not found in simpler compounds .
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-4-23-13(3)17(12(2)20-23)27(24,25)21-15-8-6-5-7-14(15)16-11-22-9-10-26-18(22)19-16/h5-8,11,21H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGWXMDTNCUKRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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